1-Acetyl-1,4-diazepane hydrochloride

描述

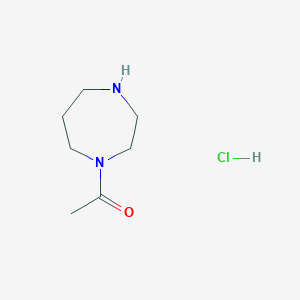

Structure

2D Structure

属性

IUPAC Name |

1-(1,4-diazepan-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMROXHFOTOCDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1389313-58-9 | |

| Record name | Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40658004 | |

| Record name | 1-(1,4-Diazepan-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201633-56-8 | |

| Record name | Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,4-Diazepan-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation and Cyclization

A primary approach involves condensing 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in an organic solvent, followed by reduction and cyclization to form the diazepane ring.

-

- Organic solvents: methanol, ethanol, propanol, isopropanol, 1-butanol, ethyl acetate, dichloromethane, DMF, DMSO, tetrahydrofuran, and others.

- Bases: sodium methoxide, sodium ethoxide, sodium tert-butoxide, triethylamine, tri-n-butylamine, tripropylamine, pyridine.

- Reducing agents for nitro group reduction and cyclization: Fe powder, Zn powder, SnCl₂.

-

- Condensation of 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in the presence of base and solvent.

- Nitro group reduction and cyclization to form the diazepine intermediate.

Reduction of Double Bonds

The intermediate compound undergoes reduction of double bonds using hydride reagents:

- Reducing agents: Sodium borohydride (NaBH₄), potassium borohydride (KBH₄), lithium borohydride (LiBH₄).

- This step converts the unsaturated diazepine intermediate to a saturated diazepane derivative.

Acetylation

The key acetylation step introduces the acetyl group at the nitrogen of the diazepane ring:

- Acetylating agents: Acetic anhydride (Ac₂O), acetyl chloride.

- Base presence: Acetylation is performed in the presence of bases such as sodium methoxide, triethylamine, or pyridine to neutralize generated acid and drive the reaction.

- Solvent: Similar organic solvents as above are used to dissolve reactants and facilitate acetylation.

Formation of Hydrochloride Salt

The free base form of 1-acetyl-1,4-diazepane is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents, enhancing compound stability and crystallinity.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Solvents Used | Notes |

|---|---|---|---|

| Condensation | 2-nitrobenzaldehyde + 2-chloroethylamine HCl | Methanol, ethanol, DMF, DMSO, THF, etc. | Base required (e.g., triethylamine); reaction performed at room temperature or mild heating |

| Nitro reduction & cyclization | Fe powder, Zn powder, SnCl₂ | Ethanol, organic solvents | Performed under reflux; reduction and cyclization occur simultaneously |

| Double bond reduction | NaBH₄, KBH₄, LiBH₄ | Methanol, ethanol, THF | Mild conditions; careful control to avoid over-reduction |

| Acetylation | Ac₂O or acetyl chloride + base | Dichloromethane, toluene, pyridine | Base neutralizes HCl formed; reaction time varies from minutes to hours |

| Hydrochloride salt formation | HCl in ethanol or ethanol/ether mixture | Ethanol | Yields stable crystalline hydrochloride salt |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton and carbon NMR confirm the acetylation at the nitrogen and the integrity of the diazepane ring. Chemical shifts correspond to acetyl methyl protons (~2 ppm) and diazepane ring protons.

- Mass Spectrometry: Molecular ion peaks consistent with 1-acetyl-1,4-diazepane hydrochloride confirm molecular weight and purity.

- Chromatography: Silica gel column chromatography (200-300 mesh) and thin-layer chromatography (TLC) with HSGF-254 plates are used for purification and reaction monitoring.

- Safety and Scalability: The described methods avoid hazardous reagents like lithium aluminum hydride (LiAlH₄), favoring safer reducing agents and mild conditions, making the process suitable for scale-up.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents & Conditions | Outcome/Intermediate |

|---|---|---|

| 1. Condensation & Cyclization | 2-nitrobenzaldehyde + 2-chloroethylamine HCl, base, organic solvent | Formation of nitro-substituted diazepine intermediate |

| 2. Nitro Reduction & Cyclization | Fe powder or Zn powder or SnCl₂, reflux in ethanol | Diazepine ring closure with nitro reduction |

| 3. Double Bond Reduction | NaBH₄ or KBH₄ or LiBH₄, mild conditions | Saturated diazepane intermediate |

| 4. Acetylation | Ac₂O or acetyl chloride + base, organic solvent | 1-Acetyl-1,4-diazepane (free base) |

| 5. Hydrochloride Salt Formation | HCl in ethanol | This compound salt |

化学反应分析

1-Acetyl-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

1-Acetyl-1,4-diazepane hydrochloride is being investigated for its potential therapeutic applications:

- Anxiolytic Effects : Preliminary studies suggest that this compound may interact with gamma-aminobutyric acid (GABA) receptors, which are critical in mediating anxiety responses. Enhanced GABAergic transmission could lead to reduced anxiety levels.

- Anticonvulsant Properties : Similar to other diazepine derivatives, it shows promise in seizure management. In vitro assays have indicated moderate potency in inhibiting certain cellular activities related to seizure disorders.

- Pain Management : The compound's interaction with pain pathways suggests potential applications in chronic pain management. Clinical trials have demonstrated significant reductions in pain scores among patients treated with related diazepane compounds.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent and building block:

- Synthesis of Derivatives : It can be modified to create various derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

- Catalyst in Reactions : The compound is utilized as a catalyst in several industrial processes, enhancing reaction efficiency and selectivity.

Biological Studies

Research is ongoing to explore the biological activities of this compound:

- Cellular Interaction Studies : Investigations into its binding affinity to various receptors have shown that it may modulate cellular processes through receptor interactions.

Several case studies highlight the therapeutic potential and biological activity of this compound:

- Anxiolytic Activity Study : A clinical trial involving patients with anxiety disorders reported significant reductions in anxiety levels following treatment with a diazepane derivative similar to this compound.

- Chronic Pain Management Trial : A study documented that patients receiving treatment with a related compound experienced notable improvements in pain relief compared to placebo controls .

作用机制

The mechanism of action of 1-Acetyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-acetyl-1,4-diazepane hydrochloride with analogous 1,4-diazepane derivatives:

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups : The acetyl group in 1-acetyl-1,4-diazepane HCl reduces basicity compared to alkyl-substituted derivatives like 1-methyl-3-phenyl-1,4-diazepane .

- Bulkiness : Compounds like 1-(3-phenylpropyl)-1,4-diazepane diHCl exhibit lower solubility due to the bulky phenylpropyl group .

- Heteroatom Influence : Replacing nitrogen with oxygen (e.g., 1,4-oxazepane HCl) decreases hydrogen-bonding capacity and alters reactivity .

(S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline HCl Dihydrate

- Application : Rho-kinase inhibitor with anti-inflammatory and cardiovascular applications .

- Structural Distinction: Contains a sulfonyl group and fluorinated isoquinoline moiety, enabling targeted kinase inhibition.

- Synthesis : Asymmetric construction of the diazepane ring and regioselective chlorosulfonylation are critical steps .

1-Benzyl-1,4-diazepane

- Activity : Potent efflux pump inhibitor (EPI) in E. coli, with a mechanism distinct from conventional EPIs .

- Comparison : The benzyl group enhances membrane permeability compared to the acetylated derivative, which may limit cellular uptake .

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane HCl

生物活性

Overview

1-Acetyl-1,4-diazepane hydrochloride is a heterocyclic organic compound with the molecular formula C8H15ClN2O. It is recognized for its potential applications in medicinal chemistry and biological research. This compound serves as a building block in organic synthesis and exhibits a range of biological activities, particularly through interactions with specific receptors and enzymes.

This compound features a six-membered diazepane ring, which contributes to its unique chemical reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in pharmacology and materials science.

The biological activity of this compound is primarily attributed to its interactions with cannabinoid receptors and GABA receptors:

- Cannabinoid Receptor Modulation : Research indicates that this compound acts as a potent agonist for Cannabinoid receptor 2 (CB2), showcasing selectivity over Cannabinoid receptor 1 (CB1). This selectivity is significant as it may lead to therapeutic applications without the psychoactive effects typically associated with CB1 activation .

- GABA Receptor Interaction : Preliminary studies suggest that this compound may interact with GABA receptors, which are critical in mediating anxiolytic effects. Further research is required to elucidate the pharmacological relevance of these interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological implications of this compound:

- CB2 Receptor Study : A high-throughput screening identified this compound as a selective CB2 agonist. Despite its promising activity, issues regarding metabolic stability were highlighted, leading researchers to modify the compound to enhance its pharmacokinetic profile .

- GABAergic Activity : Initial interaction studies have indicated that this compound could influence GABA receptor activity. The potential anxiolytic properties warrant further investigation into its therapeutic applications in anxiety disorders.

- LFA-1 Antagonism : In a combinatorial library study, derivatives of the diazepane structure were synthesized and evaluated for their ability to inhibit LFA-1 interactions. Compounds derived from this scaffold exhibited significant antagonistic properties with low IC(50) values, indicating their potential in treating inflammatory diseases .

常见问题

Q. What are the recommended analytical techniques to characterize 1-Acetyl-1,4-diazepane hydrochloride and confirm its purity?

To confirm the identity and purity of this compound, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to verify the acetyl and diazepane backbone structure. Peaks corresponding to the acetyl group (~2.1 ppm for ) and diazepane protons (1.5–3.5 ppm) are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the molecular formula (MW: 178.66) .

- High-Performance Liquid Chromatography (HPLC) : Adapt methods from similar hydrochloride compounds, such as using a C18 column with a phosphate buffer-methanol mobile phase (70:30) and UV detection at 207 nm to assess purity (>98%) .

- Elemental Analysis : Validate chloride content to confirm stoichiometry of the hydrochloride salt .

Q. How should researchers safely handle and store this compound in the laboratory?

- Handling : Use nitrile gloves and OSHA-approved chemical safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Waste Disposal : Follow EPA guidelines for amine-containing hydrochlorides; neutralize with dilute acid before disposal .

Q. What synthetic routes are typically used to prepare this compound?

While direct synthesis details are scarce in the literature, a plausible route involves:

Acetylation of 1,4-diazepane : React 1,4-diazepane with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine to neutralize HCl byproducts.

Salt Formation : Treat the freebase with concentrated HCl in ethanol to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/ether mixtures to achieve >98% purity, verified by HPLC .

Advanced Research Questions

Q. How can researchers investigate the potential role of this compound as a kinase inhibitor or efflux pump modulator?

- Kinase Assays : Adapt protocols from structurally similar kinase inhibitors (e.g., ML-9). Perform ATP-competitive inhibition assays using purified kinases (e.g., PKA, PKC) and measure values via fluorescence polarization .

- Efflux Pump Studies : Use E. coli strains overexpressing resistance-nodulation-division (RND) pumps. Measure intracellular accumulation of fluorescent substrates (e.g., ethidium bromide) with/without the compound, comparing results to known EPIs like 1-benzyl-1,4-diazepane .

- Dose-Response Analysis : Generate IC curves to quantify potency and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. What experimental strategies can resolve contradictions in bioactivity data across studies?

- Purity Validation : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted diazepane or acetyl byproducts) as confounding factors .

- Assay Standardization : Use consistent buffer conditions (pH, ionic strength) and controls (e.g., DMSO vehicle) to minimize variability. Cross-validate results in orthogonal assays (e.g., SPR vs. enzymatic activity) .

- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography or circular dichroism if chiral centers are suspected .

Q. How can the synthetic yield of this compound be optimized?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate acetylation.

- Solvent Optimization : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates.

- In Situ Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track reaction progress and terminate at maximal conversion .

- Scale-Up Adjustments : For larger batches, employ continuous flow chemistry to enhance mixing and heat transfer .

Q. What computational methods support structure-activity relationship (SAR) studies of 1-Acetyl-1,4-diazepane derivatives?

- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., PKA) using AutoDock Vina. Focus on hydrogen bonding with the acetyl group and hydrophobic contacts with the diazepane ring .

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential maps to predict reactivity at the nitrogen atoms .

- MD Simulations : Simulate binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .

Q. How can researchers assess the stability of this compound under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers mimicking physiological (pH 7.4), gastric (pH 2.0), and lysosomal (pH 5.0) environments. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity : Expose samples to UV (254 nm) and visible light, comparing degradation rates to dark controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。